3,6,9,12,15-Pentaoxatricosan-1-ol

Catalog No.
S591087
CAS No.
19327-40-3
M.F
C18H38O6
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxatricosan-1-ol

CAS Number

19327-40-3

Product Name

3,6,9,12,15-Pentaoxatricosan-1-ol

IUPAC Name

2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C18H38O6

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3

InChI Key

MJELOWOAIAAUJT-UHFFFAOYSA-N

SMILES

CCCCCCCCOCCOCCOCCOCCOCCO

Synonyms

n-octylpentaoxyethylene

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCOCCO

Here's what we do know:

  • Chemical Classification: This compound belongs to a class of chemicals known as nonionic surfactants. These molecules have both hydrophilic ("water-loving") and hydrophobic ("water-fearing") regions, allowing them to interact with both water and oil-based substances.
  • Potential Applications: Based on its chemical properties, 3,6,9,12,15-Pentaoxatricosan-1-ol could potentially be used in various scientific research applications, including:
    • Formulation of emulsions and dispersions: Due to its surfactant properties, it could be used to stabilize mixtures of immiscible liquids, such as oil and water, in research settings.
    • Delivery of drugs or other substances: Its ability to interact with both water and oil could make it useful in developing drug delivery systems that can transport hydrophobic molecules into aqueous environments within cells.
    • Studies of biological membranes: As a nonionic surfactant, it could be used to study the structure and function of biological membranes, which are essential for cell function.

3,6,9,12,15-Pentaoxatricosan-1-ol is a complex organic compound with the chemical formula C28H58O6 and a CAS number of 19327-40-3. This compound is characterized by its long carbon chain and multiple ether linkages, which contribute to its unique physical and chemical properties. The structure features five ether functional groups, which are responsible for its solubility in various solvents and potential applications in biological systems and materials science .

The primary function of PEG monooctyl ether is as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread more easily and interact with other substances. In scientific research, PEG monooctyl ether is used for various purposes due to its amphiphilic properties. Here are some examples:

  • Solubilization: PEG monooctyl ether can help solubilize hydrophobic compounds in water by forming micelles. Micelles are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic heads facing outwards, allowing them to encapsulate hydrophobic molecules and disperse them in water [].
  • Emulsification: It can also help create emulsions, which are mixtures of two immiscible liquids (e.g., oil and water) that are stabilized by the surfactant.
  • Membrane studies: PEG monooctyl ether can be used to study the permeability of cell membranes by altering their fluidity.

PEG monooctyl ether is generally considered to have low toxicity []. However, some potential hazards include:

  • Skin and eye irritation: Prolonged or repeated exposure can cause skin irritation and eye redness [].
  • Aquatic toxicity: While the specific data for PEG monooctyl ether is limited, some alcohol ethoxylates can be toxic to aquatic organisms.

The chemical behavior of 3,6,9,12,15-Pentaoxatricosan-1-ol can be influenced by its functional groups. It can participate in several types of reactions:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The alcohol can react with alkyl halides to form ethers through nucleophilic substitution reactions.
  • Oxidation: The hydroxyl group may undergo oxidation to form carbonyl compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

Research into the biological activity of 3,6,9,12,15-Pentaoxatricosan-1-ol suggests that it may exhibit antimicrobial properties due to its long hydrophobic carbon chain and polar functional groups. Such characteristics can enhance membrane penetration and interaction with microbial cells. Additionally, compounds with similar structures have been studied for their roles in drug delivery systems and as surfactants in pharmaceuticals .

The synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol typically involves multi-step organic reactions:

  • Starting Materials: Synthesis often begins with simple alcohols or fatty acids.
  • Formation of Ether Linkages: Utilizing methods such as Williamson ether synthesis or acid-catalyzed dehydration to create the ether bonds.
  • Purification: The final product is purified through distillation or chromatography to achieve the desired purity level.

These methods allow for the efficient production of this compound while maintaining structural integrity .

3,6,9,12,15-Pentaoxatricosan-1-ol has several potential applications:

  • Pharmaceuticals: Its properties make it suitable for use as an excipient or active ingredient in drug formulations.
  • Cosmetics: The compound can be employed in formulations for skin care products due to its emollient characteristics.
  • Surfactants: Its amphiphilic nature allows it to function effectively as a surfactant in various industrial applications.

The versatility of this compound makes it valuable across different sectors .

Studies focusing on the interactions of 3,6,9,12,15-Pentaoxatricosan-1-ol with biological membranes indicate that it may influence membrane fluidity and permeability. This property could enhance the bioavailability of drugs when used as a carrier system. Furthermore, investigations into its interactions with proteins suggest potential applications in drug design and delivery systems .

Several compounds share structural similarities with 3,6,9,12,15-Pentaoxatricosan-1-ol. These include:

Compound NameChemical FormulaUnique Features
3,6,9-Pentaoxatritriacontan-1-olC23H48O6Fewer ether linkages; shorter carbon chain
3-Oxotriacontan-1-olC30H60O2Contains a ketone group; longer carbon chain
3-Hydroxydecanoic acidC10H20O3Shorter carbon chain; more polar than Pentaoxatricosan
3-Mercaptohexadecanoic acidC16H32O2SContains a thiol group; different reactivity

The uniqueness of 3,6,9,12,15-Pentaoxatricosan-1-ol lies in its specific arrangement of ether linkages along a long carbon chain which enhances its solubility and potential biological interactions compared to these similar compounds .

Catalytic Synthesis Pathways for Polyethylene Glycol Monoalkyl Ether Derivatives

The synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol traditionally involves catalytic reactions that enable the controlled attachment of ethylene oxide units to an octanol molecule. One common approach employs the acid-catalyzed reaction between octanol and ethylene oxide, producing the desired monoether structure with five ethylene oxide units. This method represents a fundamental pathway for creating polyethylene glycol monoalkyl ethers with precisely defined chain lengths.

Polyethylene glycol ethers have established applications across numerous fields, including paint formulations, chemical processing systems, printing inks, textiles, adhesives, and sealants. The specific compound 3,6,9,12,15-Pentaoxatricosan-1-ol, with its medium-length ethylene oxide chain and octyl group, exhibits lower viscosity and more favorable physical properties than higher molecular weight analogs, making it particularly valuable for these applications.

A significant challenge in the synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol is controlling the selectivity to favor monoalkylation over dialkylation. Phase-transfer catalysis has emerged as an effective approach to address this challenge. Interestingly, polyethylene glycols themselves can function as phase-transfer catalysts due to their ability to complex alkali ions. The efficiency of PEGs as phase-transfer catalysts depends on their chain length, with medium chain-length PEGs typically exhibiting optimal performance, as illustrated in Table 1.

Table 1: Properties of Polyethylene Glycols in Phase-Transfer Catalysis

PropertyTrend with Increasing PEG Chain Length
Stability of Na+ complexesIncreases
LipophilicityDecreases
Phase-transfer catalyst efficiencyPeaks at medium chain length
Solvating power in polar solventsIncreases
Complexing ability in polar solventsDecreases

Heterogeneous acid catalysts have significantly improved the selective synthesis of mono-functionalized PEG derivatives. For instance, cesium heteropoly acid (Cs HPA) has demonstrated impressive selectivity in similar reactions, yielding 100% selectivity for mono-functionalized products over extended reaction periods. This suggests that such catalysts could be employed for the selective synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol with high purity and yield.

Another important approach for obtaining 3,6,9,12,15-Pentaoxatricosan-1-ol involves the controlled cleavage of higher molecular weight polyethylene glycol ethers. This process employs hydrolytic cleavage catalysts at elevated temperatures in the presence of water. The products of such reactions include the lower alkanol corresponding to the alkyl moiety originally present in the monoether, ethylene glycol, monoalkyl ethers of ethylene glycol and higher alkylene glycols, and dioxane. This top-down approach complements the more common bottom-up synthesis methods and could provide an alternative route to 3,6,9,12,15-Pentaoxatricosan-1-ol when starting from higher molecular weight precursors.

Table 2: Comparison of Synthetic Approaches for 3,6,9,12,15-Pentaoxatricosan-1-ol

Synthetic ApproachKey FeaturesAdvantagesLimitations
Acid-catalyzed addition of ethylene oxideDirect reaction of octanol with ethylene oxide unitsEstablished methodology, scalableOften yields polydisperse mixtures
Phase-transfer catalysisUses PEGs as catalysts in two-phase systemsImproved selectivity, milder conditionsRequires careful optimization of catalyst
Heterogeneous acid catalysisUses solid catalysts like Cs HPAHigh selectivity for mono-functionalization, recyclable catalystsMay require specialized catalysts
Hydrolytic cleavageControlled degradation of higher molecular weight PEGsAccess to precise structures from available materialsComplex product mixture requiring separation

Solid-Phase Stepwise Synthesis Techniques for Monodisperse Ethylene Oxide Oligomers

Traditional synthesis methods often result in polydisperse mixtures of polyethylene glycol derivatives, limiting their applications where precise structural characteristics are essential. Solid-phase synthesis techniques have revolutionized the preparation of monodisperse PEG derivatives like 3,6,9,12,15-Pentaoxatricosan-1-ol by enabling precise control over the number and sequence of ethylene oxide units.

A particularly effective methodology involves the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support. This process begins with the attachment of a functionalized monomer to a chlorotrityl-functionalized polystyrene resin, followed by iterative cycles of chain extension. The synthetic cycle consists of three key steps: deprotonation, Williamson ether formation (coupling), and detritylation. Once the desired sequence is constructed, acid-catalyzed cleavage from the resin yields the target oligomers.

The general synthetic cycle for solid-phase PEG synthesis applicable to the preparation of 3,6,9,12,15-Pentaoxatricosan-1-ol can be summarized as follows:

  • Attachment of an initial monomer to the Wang resin (containing the 4-benzyloxy benzyl alcohol function)
  • Deprotonation of the terminal hydroxyl group
  • Coupling with the next monomer through Williamson ether formation
  • Detritylation to expose a new hydroxyl group
  • Repetition of steps 2-4 until the desired chain length is reached
  • Introduction of the octyl group (for 3,6,9,12,15-Pentaoxatricosan-1-ol)
  • Cleavage from the solid support with trifluoroacetic acid

One of the most significant advantages of this approach is that it eliminates the need for chromatographic purification at each step, as intermediates can be easily purified by washing the solid support. As researchers note: "The synthesis including monomer synthesis was entirely chromatography-free". This feature is particularly valuable when synthesizing 3,6,9,12,15-Pentaoxatricosan-1-ol, where traditional purification methods become increasingly challenging.

The solid-phase synthesis approach also facilitates the preparation of PEG derivatives with different functionalities at the terminals, including the introduction of an octyl chain to produce 3,6,9,12,15-Pentaoxatricosan-1-ol. This versatility makes it an attractive method for developing libraries of PEG derivatives with tailored properties for specific applications.

Research has demonstrated that PEGs synthesized using solid-phase methods exhibit near-monodispersity, as confirmed by analytical techniques like ESI and MALDI-TOF MS. For 3,6,9,12,15-Pentaoxatricosan-1-ol, such monodispersity would ensure consistent performance in various applications, providing advantages over the variable properties often associated with polydisperse mixtures.

Table 3: Solid-Phase Synthesis Parameters for Monodisperse PEG Derivatives

ParameterDescriptionOptimization for 3,6,9,12,15-Pentaoxatricosan-1-ol
Solid SupportWang resin (polystyrene with 4-benzyloxy benzyl alcohol function)Provides appropriate loading capacity and compatibility
Monomer DesignTetraethylene glycol with tosyl and dimethoxytrityl protecting groupsAllows for controlled addition of ethylene oxide units
Deprotonation ConditionsBase treatment to activate hydroxyl groupsRequires optimization to prevent side reactions
Coupling EfficiencyWilliamson ether formation reaction parametersExtended reaction times may be needed for complete conversion
Detritylation ConditionsAcid treatment to remove protecting groupsMild conditions to preserve growing chain integrity
Cleavage ConditionsTrifluoroacetic acid treatmentOptimized to preserve the octyl ether linkage

Solvent-Free Alkylation Strategies in Polyoxyethylene Ether Production

Environmental concerns and the principles of green chemistry have driven significant interest in solvent-free synthesis methods for compounds like 3,6,9,12,15-Pentaoxatricosan-1-ol. These approaches reduce waste generation, minimize the use of harmful solvents, and often improve reaction efficiency.

One innovative approach is the use of microwave irradiation for solvent-free synthesis of polyoxyethylene ethers. Research has demonstrated that "One-pot solvent free synthesis of a polymerised sucrose and polyoxyethylene (23) lauryl ether based viscous surfactant by microwave irradiation was achieved". This technique offers several advantages for the synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol, including faster reaction rates, higher yields, and reduced environmental impact compared to conventional heating methods.

Enzyme-catalyzed reactions represent another promising solvent-free approach for functionalizing PEG derivatives. Studies have shown that Candida antarctica lipase B (CALB) can effectively catalyze the transesterification of methyl 3-mercaptopropionate with tetraethylene glycol and polyethylene glycols without the need for solvents, as the low molecular weight PEGs (<3000 g/mol) are liquid at the reaction temperature and miscible with the reactants. While this example focuses on thiol functionalization rather than alkylation, the underlying solvent-free methodology could be adapted for the synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol.

Interestingly, these enzyme-catalyzed reactions proceed in a step-wise manner, initially producing monofunctionalized products. This selectivity for mono-substitution is particularly valuable when targeting compounds like 3,6,9,12,15-Pentaoxatricosan-1-ol, where avoiding difunctionalization is essential. The kinetics of such enzyme-catalyzed reactions have been studied in detail, revealing that "about 60% of the PEG1000 was converted to PEG1000-monothiol in 60 min... it took 8 h to convert all PEG1000 into monothiol. Dithiol was not detected even after 24 h". This selective mono-functionalization is attributed to competitive binding in the enzyme's active site.

Table 4: Comparison of Traditional and Green Chemistry Approaches for 3,6,9,12,15-Pentaoxatricosan-1-ol Synthesis

ApproachEnergy RequirementsSolvent UsageSelectivityReaction TimeEnvironmental Impact
Conventional HeatingHighSubstantialVariableLongHigher
Microwave IrradiationModerateNoneHighShortLower
Enzyme CatalysisLowNoneVery HighModerateMinimal
Phase Transfer CatalysisModerateReducedGoodModerateModerate

Adapting these solvent-free methods for the specific synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol would require careful optimization of reaction parameters to ensure efficient octylation of the pentaethylene glycol chain. However, the potential benefits in terms of process sustainability, reduced waste generation, and improved product purity make these green chemistry approaches particularly attractive for industrial-scale production.

Structural Characterization of Micellar Aggregates

Molecular dynamics (MD) simulations of nonionic surfactants like C8E5 (octyl pentaethylene glycol ether) reveal micellar architectures dominated by hydrophobic core formation and hydrophilic shell dynamics. A study simulating 80 C8E5 molecules in 9,798 explicit water molecules demonstrated that micelles adopt roughly spherical shapes with radii of ~2.2 nm, though thermal fluctuations induce transient non-spherical deformations [2]. The hydrophobic octyl chains cluster inward, forming a liquid-like core resembling n-octane, while the pentaethylene glycol units extend outward, interacting dynamically with water [2].

Micelle PropertySimulation Result
Average radius2.2 nm (±0.3 nm)
Hydrophobic core density0.71 g/cm³ (similar to octane)
Hydration of EO units5–7 water molecules per EO

Interfacial Solvation Thermodynamics

The interfacial region between the hydrophobic core and hydrophilic shell exhibits unique solvation properties. Hydrophobic solutes preferentially partition into the micelle core, with excess chemical potentials 40% lower than in bulk water [2]. However, solvation energy minima occur at the interface due to competing packing effects: water molecules form ordered clusters near EO units, while surfactant tails create disordered regions favorable for solute insertion [2]. This dual behavior explains the compound’s efficacy in solubilizing both polar and nonpolar molecules.

Ethylene Oxide Chain Length Effects on Hydrophilic-Lipophilic Balance

HLB Dependence on EO Units

The HLB value of nonionic surfactants correlates linearly with EO chain length. For steareth-based surfactants, increasing EO units from 2 to 20 raises HLB from 6.5 to 15.5, shifting emulsion stability from water-in-oil (W/O) to oil-in-water (O/W) [3] [5]. 3,6,9,12,15-Pentaoxatricosan-1-ol’s five EO units position it in the mid-HLB range (~10–12), suitable for stabilizing intermediate polarity systems [5].

EO Chain LengthHLB ValueMicelle Size (nm)Application
2 (steareth-2)6.58.2W/O emulsions
5 (steareth-5)10.36.7Detergents, wetting agents
20 (steareth-20)15.54.1O/W emulsions

Steric Hindrance and Cellular Interactions

Longer EO chains reduce cellular membrane interactions through steric shielding. In gene delivery systems, pDNA/poly-L-ornithine/niosome complexes with steareth-2 (2 EO units) achieve 90% cell viability, while steareth-20 (20 EO units) causes viability to plummet to 4% due to disrupted membrane integrity [3]. The moderate EO length of 3,6,9,12,15-Pentaoxatricosan-1-ol balances steric effects and biocompatibility, making it suitable for pharmaceutical formulations requiring controlled cellular uptake [3].

Conformational Dynamics of Pentaoxyethylene Units in Aqueous Solutions

Helical and Extended Conformations

Pentaoxyethylene units adopt multiple conformations in solution, including helical (gauche-rich) and extended (trans-dominated) states. MD simulations of PEG derivatives show helical conformations stabilize intramolecular hydrogen bonds, while extended states maximize hydration [4] [6]. For 3,6,9,12,15-Pentaoxatricosan-1-ol, helical structures dominate at low concentrations (<10% w/w), whereas high concentrations (>25% w/w) favor extended chains due to reduced water availability [4].

ConformationDihedral AnglesHydration (H₂O/EO)Dominant Environment
Helical60°–80° (gauche)4–5Dilute solutions
Extended180° (trans)6–8Concentrated solutions

Hydration-Driven Structural Transitions

Water activity governs conformational flexibility. In dilute solutions, water molecules form stable hydrogen bonds with EO oxygens, promoting helical structures with radii of gyration (Rg) ~1.8 nm [4]. At higher concentrations, dehydration collapses the PEG coil, reducing Rg to ~1.2 nm and increasing interchain entanglement [4]. These transitions directly impact micellar stability, as dehydrated EO units enhance hydrophobic interactions between surfactant tails [6].

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

350.26683893 g/mol

Monoisotopic Mass

350.26683893 g/mol

Heavy Atom Count

24

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

19327-40-3

Wikipedia

3,6,9,12,15-PENTAOXATRICOSAN-1-OL

Dates

Modify: 2023-08-15

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